molecular formula C20H25NO3 B379892 3,5-ditert-butyl-4'-nitro[1,1'-biphenyl]-4-ol

3,5-ditert-butyl-4'-nitro[1,1'-biphenyl]-4-ol

Cat. No.: B379892
M. Wt: 327.4g/mol
InChI Key: NFAPOEUBQBHZKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-ditert-butyl-4'-nitro[1,1'-biphenyl]-4-ol is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a phenolic core substituted with two tert-butyl groups at the 2 and 6 positions and a nitrophenyl group at the 4 position. The presence of these bulky tert-butyl groups and the nitro group significantly influences its chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-ditert-butyl-4'-nitro[1,1'-biphenyl]-4-ol typically involves a multi-step process. One common method includes the nitration of 2,6-Di-tert-butylphenol followed by a coupling reaction with a nitrophenyl derivative. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-ditert-butyl-4'-nitro[1,1'-biphenyl]-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-ditert-butyl-4'-nitro[1,1'-biphenyl]-4-ol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a stabilizer in polymer chemistry.

    Biology: Investigated for its potential antioxidant properties and its role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting oxidative stress-related diseases.

    Industry: Utilized as an additive in materials to enhance stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,5-ditert-butyl-4'-nitro[1,1'-biphenyl]-4-ol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. The nitro group can undergo reduction, leading to the formation of reactive intermediates that interact with cellular components, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo specific chemical transformations makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C20H25NO3

Molecular Weight

327.4g/mol

IUPAC Name

2,6-ditert-butyl-4-(4-nitrophenyl)phenol

InChI

InChI=1S/C20H25NO3/c1-19(2,3)16-11-14(12-17(18(16)22)20(4,5)6)13-7-9-15(10-8-13)21(23)24/h7-12,22H,1-6H3

InChI Key

NFAPOEUBQBHZKR-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of 12.0 g (300 mmol) of powdered sodium hydroxide, 24.7 g (120 mmol) of 2,6-di-tert-butylphenol, 15.7 g (100 mmol) of 1-chloro-4-nitrobenzene, and 120 mL of DMSO was stirred for 17 hours at 90° C. and poured into one liter of 1N HCl. The resulting aqueous mixture was extracted with three 250 mL portions of diethyl ether. Combination, drying (MgSO4), and concentration of the organic layers afforded a residue which was purified by two recrystallizations from ethanol-dichloromethane to give 22.3 g (68% yield) of 4-(4'-nitrophenyl)-2,6-di-tert-butylphenol which an also be named 3,5-bis-(1,1-dimethylethyl)-4'-nitro-(1,1'-biphenyl)-4-ol.
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12 g
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24.7 g
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15.7 g
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120 mL
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Synthesis routes and methods IV

Procedure details

A mixture of 12.0 g (300 mmol) of powdered sodium hydroxide, 24.7 g (120 mmol) of 2,6-di-tert-butylphenol, 15.7 g (100 mmol) of 1-chloro-4-nitrobenzene, and 120 mL of DMSO was stirred for 17 hours at 90° C. and poured into one liter of IN HC1. The resulting aqueous mixture was extracted with three 250 mL portions of diethyl ether. Combination, drying (MgSO4), and concentration of the organic layers afforded a residue which was purified by two recrystallizations from ethanol-dichloromethane to give 22.3 g (68% yield) of 4-(4'-nitrophenyl)-2,6-di-tert-butylphenol which can also be named 3,5-bis-(1,1-dimethylethyl)-4'-nitro-(1,1'-biphenyl)-4ol.
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12 g
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24.7 g
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15.7 g
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120 mL
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Synthesis routes and methods V

Procedure details

8.40 g (40.7 mmol) 2,6-di-tert-butylphenol was dissolved in 100 ml dried DMSO. 8 g (58 mmol) potassium carbonate and 7.6 g (54 mmol) p-fluoronitrobenzene were added into the DMSO solution. The DMSO solution was heated to 100˜120° C. for 12 hrs with stirring. Then the reaction mixture was allowed to cool to room temperature and poured into distilled water. The aqueous solution was acidified to pH 2˜4 and yellow precipitate was collected by filtration. The yellow precipitate was washed with water and dried. The crude yield was 75%. The yellow precipitate was purified by recrystallizing in cyanomethane, mp 157˜160° C.
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8.4 g
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7.6 g
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